molecular formula C22H23FN4O2 B2459191 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1286705-82-5

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2459191
CAS No.: 1286705-82-5
M. Wt: 394.45
InChI Key: WCDOMOFJQLZOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 2-fluorobenzoyl group and an imidazo[1,2-a]pyridine moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, which is then functionalized with a 2-fluorobenzoyl group. This intermediate is subsequently reacted with 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or chloroform, catalysts such as palladium on carbon, and reagents like thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods is critical to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.

Scientific Research Applications

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • **N-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide
  • **2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide

Uniqueness

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a fluorobenzoyl group and an imidazo[1,2-a]pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-15-20(27-11-5-4-8-19(27)25-15)21(28)24-14-16-9-12-26(13-10-16)22(29)17-6-2-3-7-18(17)23/h2-8,11,16H,9-10,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDOMOFJQLZOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.